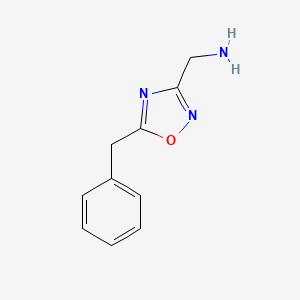

1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine

Overview

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as 1-(5-Benzyl-1,2,4-oxadiazol-3-YL)methanamine, has been a topic of interest in medicinal chemistry . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The current compilation covers the synthesis of all regioisomeric forms taking representative examples .

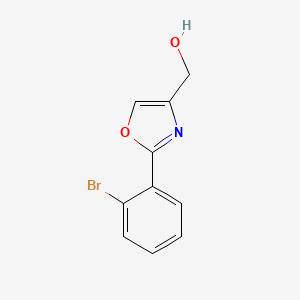

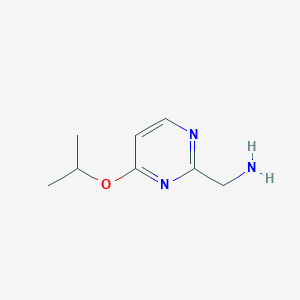

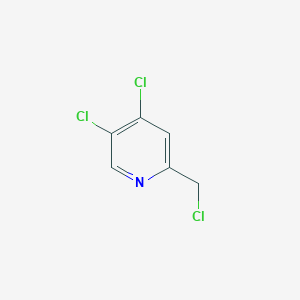

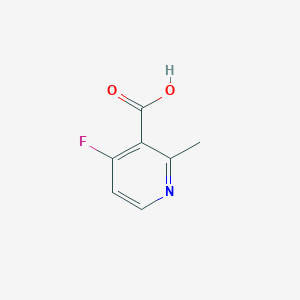

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered 1,2,4-oxadiazole ring attached to a benzyl group and a methanamine group. The 1,2,4-oxadiazole ring contains two nitrogen atoms, one oxygen atom, and two carbon atoms .

Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives have been shown to exhibit a wide range of chemical reactions . These reactions are influenced by the electronic environment of the oxadiazole ring and the substituents attached to it . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Scientific Research Applications

Synthesis and Biological Activity

A study by Ramazani et al. (2014) detailed the one-pot synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and their evaluation for anti-tumor potential against several cancer cell lines. Compounds in this series showed comparable or superior cytotoxic activity against A549, HT29, and HT1080 cells compared to the reference drug doxorubicin (Ramazani et al., 2014).

Vishwanathan and Gurupadayya (2014) synthesized novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamines. This study aimed at exploring the chemical space around the oxadiazole moiety for potential pharmaceutical applications (Vishwanathan & Gurupadayya, 2014).

Iyer et al. (2016) conducted a study on the synthesis of 1,3,4-oxadiazoles as promising anticoagulant agents. These compounds showed significant increases in prothrombin time and clotting time, indicating potential for anticoagulant therapy (Iyer et al., 2016).

Clutterbuck et al. (2009) discovered a new class of neuroprotective voltage-dependent sodium channel modulators with significant neuroprotective activity in hippocampal slices, pointing towards potential applications in neurodegenerative diseases (Clutterbuck et al., 2009).

Antimicrobial and Antifungal Activity

Kapadiya et al. (2020) synthesized and characterized 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine derivatives for in vitro antibacterial and antifungal activities. Some compounds showed significant antimicrobial activity against tested microorganisms (Kapadiya et al., 2020).

Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid, highlighting the compounds' potential in materials science for protecting metals against corrosion (Ammal et al., 2018).

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives is diverse and depends on the specific biological target . For example, 1,2,4-oxadiazoles have been shown to inhibit various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, contributing to their antiproliferative effects .

Properties

IUPAC Name |

(5-benzyl-1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-9-12-10(14-13-9)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGFXSHIPBNUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651005 | |

| Record name | 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959241-26-0 | |

| Record name | 5-(Phenylmethyl)-1,2,4-oxadiazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959241-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6,7-dihydrobenzo[D]oxazol-5(4H)-one](/img/structure/B1512610.png)